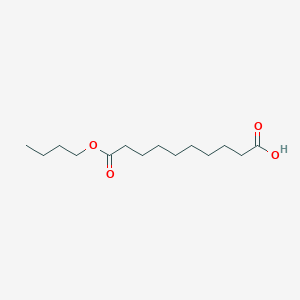
Benzenamine, 4-(2H-tetrazol-2-yl)-
Descripción general
Descripción
Benzenamine, 4-(2H-tetrazol-2-yl)-, also known as 4-(2H-Tetrazol-2-yl)benzenamine, is a chemical compound with the molecular formula C7H7N5 . It is used for experimental and research purposes .
Synthesis Analysis
While specific synthesis methods for Benzenamine, 4-(2H-tetrazol-2-yl)- were not found, there are related compounds that have been synthesized. For instance, a series of 4- [ {2′- (2 H -tetrazole-5-yl)- [1,1′-biphenyl]-4-yl}methyl) (2-R-2-oxoethyl)amino]benzoic acid derivatives was synthesized . Another study synthesized 2- (N- ( (2′- (2H-tetrazole-5-yl)- [1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl butanoic acid-based ester derivatives .Molecular Structure Analysis
The molecular structure of Benzenamine, 4-(2H-tetrazol-2-yl)- consists of a benzene ring attached to a tetrazole ring. The molecular formula is C7H7N5 .Aplicaciones Científicas De Investigación
Antibacterial Properties
Tetrazole derivatives, including 4-(tetrazol-2-yl)aniline, exhibit promising antibacterial activity. Researchers have synthesized a series of 4-[{2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4-yl}methyl)(2-R-2-oxoethyl)amino]benzoic acid derivatives and screened them for antibacterial effects . These compounds could serve as potential agents against bacterial infections.
Anticancer Potential
The same 4-(tetrazol-2-yl)aniline derivatives were also evaluated for their anticancer activity. In vitro cytotoxicity studies against A549 (Human Lung cancer) cell lines demonstrated their effectiveness . These compounds might contribute to cancer treatment strategies.
Antitubercular Activity
Tuberculosis (TB) remains a global health challenge. Tetrazoles, including 4-(tetrazol-2-yl)aniline, have been investigated as antitubercular agents. TB is interconnected with cancer, and novel drugs are urgently needed to improve survival rates . These compounds could potentially address both TB and cancer-related issues.
Antihypertensive Applications
Biphenyl tetrazole, a close relative of 4-(tetrazol-2-yl)aniline, is commonly used in treating hypertension. High blood pressure has been linked to bacterial infections, making this compound relevant . Its potential dual benefit in managing hypertension and bacterial-related conditions is noteworthy.
Material Chemistry
Tetrazoles play a crucial role in material chemistry. Their diverse biological applications extend to areas beyond medicine. Researchers explore tetrazoles due to their unique properties, such as near-pKa values, which make them nonclassical bioisosteres of carboxylic acids . These properties can be harnessed for various material-related applications.
Click Chemistry and Drug Synthesis
Tetrazoles are essential in click chemistry—a powerful synthetic approach. Their eco-friendly synthesis methods, good yields, and diverse reactivity make them valuable building blocks for drug development . Researchers use tetrazoles to modify biological and physicochemical properties, enhancing drug efficacy.
Mecanismo De Acción
Target of Action
Tetrazole derivatives are known to play a significant role in medicinal and pharmaceutical applications .
Mode of Action
Tetrazoles are known to react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They also undergo reactions with a few active metals, producing new compounds .
Biochemical Pathways
Tetrazoles, including 4-(tetrazol-2-yl)aniline, are often used as metabolism-resistant isosteric replacements for carboxylic acids in structure-activity relationship (SAR)-driven medicinal chemistry analogue syntheses .
Pharmacokinetics
Tetrazolate anions, a form of tetrazoles, are known to be more soluble in lipids than carboxylic acids, which could potentially allow medicine molecules to penetrate more easily through cell membranes .
Result of Action
Tetrazoles and their derivatives are known to have a wide range of biological activities, including antibacterial, anti-allergic, anti-inflammatory, and antihypertensive activities .
Action Environment
It’s known that tetrazoles decompose and emit toxic nitrogen fumes when exposed to heat, shock, or fire .
Propiedades
IUPAC Name |
4-(tetrazol-2-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5/c8-6-1-3-7(4-2-6)12-10-5-9-11-12/h1-5H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HELCKJWIYMGRIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)N2N=CN=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40341247 | |
| Record name | 4-(2H-tetrazol-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40341247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzenamine, 4-(2H-tetrazol-2-yl)- | |
CAS RN |
52708-35-7 | |
| Record name | 4-(2H-tetrazol-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40341247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2H-1,2,3,4-tetrazol-2-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



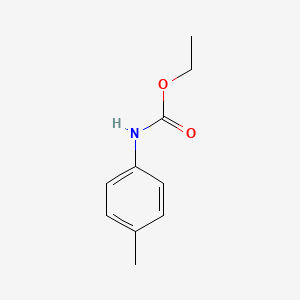
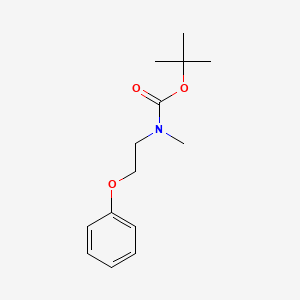


![1-(benzenesulfonyl)-4-[(E)-3-phenylprop-2-enyl]piperazine](/img/structure/B3270419.png)
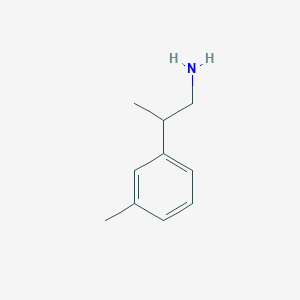


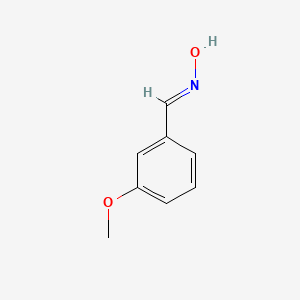
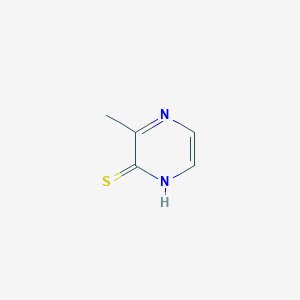

![2-[(4,6-Dimethyl-2-pyridinyl)methyl]azepane](/img/structure/B3270482.png)
